molecular formula C14H15N3O2 B13957522 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine CAS No. 64398-70-5

2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine

Cat. No.: B13957522
CAS No.: 64398-70-5
M. Wt: 257.29 g/mol
InChI Key: PBDGMZAZBIABHF-UHFFFAOYSA-N
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Description

2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This specific compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine typically involves the diazotization of 3-methoxyaniline followed by azo coupling with 2-methoxyaniline. The reaction conditions often include acidic environments, such as hydrochloric acid, to facilitate the diazotization process. Industrial production methods may involve large-scale batch reactions with careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-4-((3-methoxyphenyl)azo)benzenamine include other azobenzenes such as 4-methoxyazobenzene and 2-methoxy-5-trifluoromethylbenzenamine. Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

CAS No.

64398-70-5

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methoxy-4-[(3-methoxyphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3O2/c1-18-12-5-3-4-10(8-12)16-17-11-6-7-13(15)14(9-11)19-2/h3-9H,15H2,1-2H3

InChI Key

PBDGMZAZBIABHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=NC2=CC(=C(C=C2)N)OC

Origin of Product

United States

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